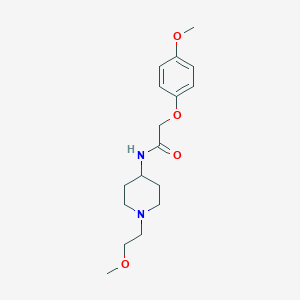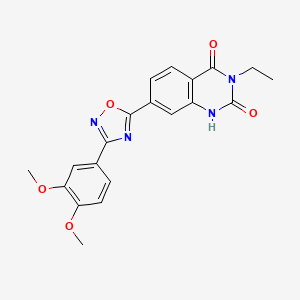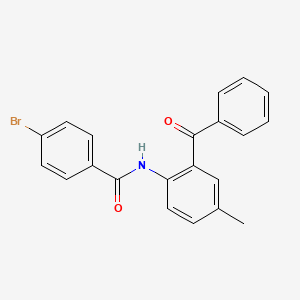
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer progression. Overexpression of MMPs has been associated with the invasion and metastasis of cancer cells, making them attractive targets for cancer therapy. BB-94 has been shown to inhibit MMPs with high potency and selectivity, making it a valuable tool for studying the role of MMPs in different biological processes.
Mécanisme D'action
BB-94 inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs require a zinc ion for their catalytic activity, and BB-94 chelates the zinc ion, thereby inhibiting the enzyme activity. BB-94 has been shown to be a reversible inhibitor of MMPs, and its potency and selectivity depend on the structure of the enzyme active site.
Biochemical and physiological effects:
BB-94 has been shown to have various biochemical and physiological effects, including inhibition of tumor cell invasion, angiogenesis, and inflammation. It has also been shown to enhance wound healing and tissue regeneration. BB-94 has been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BB-94 has several advantages for lab experiments, including its high potency and selectivity for MMPs, its reversible inhibition of enzyme activity, and its ability to inhibit multiple MMPs. However, BB-94 has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using BB-94 in lab experiments.
Orientations Futures
There are several future directions for the use of BB-94 in scientific research. One direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94. Another direction is to study the role of MMPs in different biological processes using BB-94 as a tool. Additionally, BB-94 can be used in combination with other therapeutic agents to enhance their efficacy and reduce their toxicity. Finally, BB-94 can be used in clinical trials to evaluate its potential as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
BB-94 can be synthesized using a multi-step procedure that involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzophenone followed by the reaction with methyl magnesium bromide and then with hydroxylamine hydrochloride. The final product is obtained through the reaction with benzoyl chloride and triethylamine.
Applications De Recherche Scientifique
BB-94 has been extensively used in scientific research for its ability to inhibit MMPs. It has been shown to inhibit MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13 with high potency and selectivity. BB-94 has been used to study the role of MMPs in various physiological and pathological processes, including cancer progression, angiogenesis, inflammation, and wound healing.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c1-14-7-12-19(23-21(25)16-8-10-17(22)11-9-16)18(13-14)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKAFVXTNWYEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

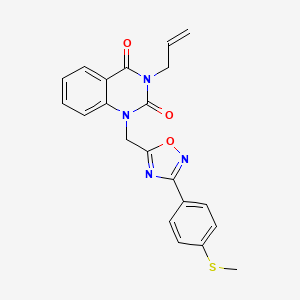
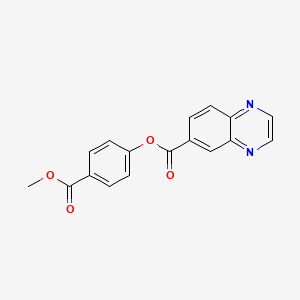

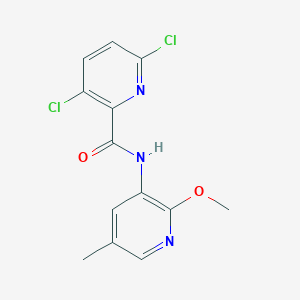
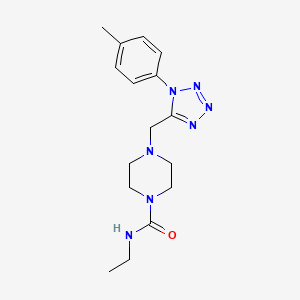

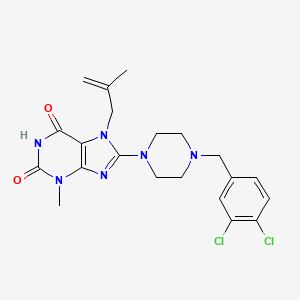
![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)
![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)
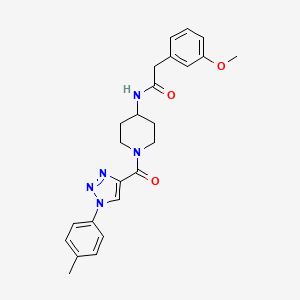

![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)
